5-((3-Bromo-4-methoxyphenoxy)methyl)-1H-tetrazole
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Overview
Description
5-((3-Bromo-4-methoxyphenoxy)methyl)-1H-tetrazole is an organic compound featuring a tetrazole ring substituted with a 3-bromo-4-methoxyphenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Bromo-4-methoxyphenoxy)methyl)-1H-tetrazole typically involves the following steps:
Preparation of 3-Bromo-4-methoxyphenol: This can be achieved by bromination of 4-methoxyphenol using bromine in the presence of a suitable solvent.
Formation of 3-Bromo-4-methoxyphenoxy methyl chloride: The 3-bromo-4-methoxyphenol is then reacted with chloromethyl methyl ether in the presence of a base such as sodium hydroxide to form the corresponding chloromethyl ether.
Synthesis of this compound: The final step involves the reaction of 3-bromo-4-methoxyphenoxy methyl chloride with sodium azide in the presence of a suitable solvent to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the 3-bromo-4-methoxyphenoxy group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the tetrazole ring can participate in reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted tetrazoles depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include reduced tetrazole derivatives.
Scientific Research Applications
5-((3-Bromo-4-methoxyphenoxy)methyl)-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-((3-Bromo-4-methoxyphenoxy)methyl)-1H-tetrazole involves its interaction with specific molecular targets. The bromine atom and the tetrazole ring are key functional groups that enable binding to enzymes or receptors, potentially inhibiting their activity. The methoxy group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxyphenol: Shares the bromine and methoxy substituents but lacks the tetrazole ring.
5-Methyl-1H-tetrazole: Contains the tetrazole ring but lacks the 3-bromo-4-methoxyphenoxy group.
4-Methoxyphenyl tetrazole: Contains both the methoxy group and the tetrazole ring but lacks the bromine substituent.
Uniqueness
5-((3-Bromo-4-methoxyphenoxy)methyl)-1H-tetrazole is unique due to the combination of the 3-bromo-4-methoxyphenoxy group and the tetrazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[(3-bromo-4-methoxyphenoxy)methyl]-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O2/c1-15-8-3-2-6(4-7(8)10)16-5-9-11-13-14-12-9/h2-4H,5H2,1H3,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHPYYXYRNJQNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=NNN=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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